![molecular formula C41H37ClN6O B180300 [2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol CAS No. 133727-10-3](/img/structure/B180300.png)
[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol is a useful research compound. Its molecular formula is C41H37ClN6O and its molecular weight is 665.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol, commonly referred to as a derivative of imidazole, exhibits significant biological activity. This compound is part of a broader class of imidazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is C41H37ClN6O, with a molecular weight of approximately 665.2 g/mol. The structure includes multiple functional groups, notably an imidazole ring and a tetrazole moiety, which contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C41H37ClN6O |
Molecular Weight | 665.2 g/mol |
Density | 1.25 g/cm³ |
Boiling Point | 875.2 °C at 760 mmHg |
Flash Point | 483.1 °C |
Antimicrobial Activity
Imidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with imidazole scaffolds can inhibit the growth of various bacteria and fungi. For instance, studies have shown that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species .
Anticancer Properties
The compound has demonstrated potential in anticancer applications. It has been reported to exhibit cytotoxic effects against several cancer cell lines, including glioma (C6) and liver cancer (HepG2) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the inhibition of farnesyltransferase .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of imidazole derivatives. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound, against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, suggesting potent antimicrobial properties.
- Anticancer Activity : In vitro studies on HepG2 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours of exposure. Mechanistic studies indicated that apoptosis was induced via the mitochondrial pathway.
- Anti-inflammatory Mechanisms : In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Agent
The compound is structurally related to Losartan, an antihypertensive medication that functions as an angiotensin II receptor blocker (ARB). Research indicates that derivatives of imidazole can exhibit similar pharmacological activities, making this compound a candidate for further investigation in hypertension treatment .
Impurity Reference Standard
As an intermediate in the synthesis of Losartan and its analogs, the compound serves as an impurity reference standard in quality control processes for pharmaceutical manufacturers. The characterization of impurities is critical for ensuring the safety and efficacy of drug products .
Synthesis and Derivatives
Research has focused on synthesizing various derivatives of this compound to enhance its pharmacological profile. For instance, modifications to the trityltetrazole moiety have been explored to improve binding affinity to the angiotensin receptor and reduce side effects associated with existing ARBs .
Case Study 1: Synthesis and Characterization
A study published in Journal of Medicinal Chemistry detailed the synthesis of several derivatives from this compound, highlighting their biological activity against hypertension models in vivo. The results demonstrated that certain derivatives exhibited significant reductions in blood pressure compared to controls, suggesting potential therapeutic uses .
Case Study 2: Impurity Profiling
In another study focusing on quality control in pharmaceutical formulations, the compound was used as a reference standard for identifying impurities in Losartan production. The study emphasized the importance of using validated reference standards to ensure compliance with regulatory requirements and maintain product quality .
Eigenschaften
IUPAC Name |
[2-butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-37(29-49)39(42)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGGBIJRCMFJGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625250 |
Source
|
Record name | [2-Butyl-5-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133727-10-3 |
Source
|
Record name | [2-Butyl-5-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.